molecular formula C10H13ClN2O B13179353 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride

1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride

Cat. No.: B13179353
M. Wt: 212.67 g/mol
InChI Key: LADUGRROZCXSGW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is part of many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline structure.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated tetrahydroquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-5-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxamide group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-carboxamide;hydrochloride

InChI

InChI=1S/C10H12N2O.ClH/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9;/h1,3,5,12H,2,4,6H2,(H2,11,13);1H

InChI Key

LADUGRROZCXSGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2NC1)C(=O)N.Cl

Origin of Product

United States

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